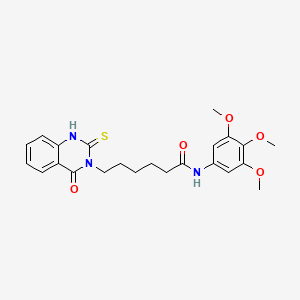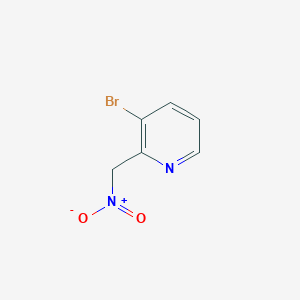![molecular formula C27H23N3O4 B2810234 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide CAS No. 877656-17-2](/img/structure/B2810234.png)
2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule, likely belonging to the class of compounds known as benzofuro[3,2-d]pyrimidin . These compounds are characterized by a fused ring structure containing a benzene ring, a furan ring, and a pyrimidine ring .
Synthesis Analysis
While the specific synthesis pathway for this compound is not available, similar compounds, such as phthalocyanines, are synthesized from reactions of phthalonitrile derivatives . These reactions often involve key intermediates like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) .Molecular Structure Analysis
The molecular structure of this compound is likely complex due to the presence of multiple fused rings. The benzofuro[3,2-d]pyrimidin part suggests a structure that includes a benzene ring fused with a furan ring and a pyrimidine ring .Wissenschaftliche Forschungsanwendungen
Anticancer Research
Research on similar compounds to 2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-mesitylacetamide has shown potential in the field of anticancer agents. For instance, a study by Al-Sanea et al. (2020) synthesized derivatives of a related compound and tested their anticancer activity on 60 cancer cell lines, with notable inhibition against eight of these lines (Al-Sanea et al., 2020). Similarly, Rahmouni et al. (2016) synthesized a series of pyrazolopyrimidines derivatives, showing cytotoxic effects on cancer cell lines HCT-116 and MCF-7 and inhibition of 5-lipoxygenase, an enzyme involved in inflammation and cancer (Rahmouni et al., 2016).
Antimicrobial Research
The compound's structural analogues have also shown antimicrobial properties. A study by Bondock et al. (2008) found that certain synthesized compounds exhibited antimicrobial activity, showcasing the potential utility of these compounds in combating microbial infections (Bondock et al., 2008). Another study by Soliman et al. (2009) synthesized tetrahydrobenzothienopyrimidine derivatives and found some to be effective against Candida albicans and Staphylococcus aureus (Soliman et al., 2009).
Enzyme Inhibition Research
Research into related compounds has also explored their potential as enzyme inhibitors. Dumaitre and Dodic (1996) described a series of phenylpyrazolopyrimidones, which were found to be specific inhibitors of cGMP-specific phosphodiesterase, an enzyme linked to various physiological processes including cardiovascular function (Dumaitre & Dodic, 1996).
Synthesis and Characterization Research
The synthesis and characterization of similar compounds have been a significant area of research. Studies like those conducted by Jing (2011) have focused on synthesizing and characterizing enantiomers of similar compounds, exploring their structural properties and potential activities (Jing, 2011).
Eigenschaften
IUPAC Name |
2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O4/c1-16-13-17(2)23(18(3)14-16)28-22(31)15-29-24-20-11-7-8-12-21(20)34-25(24)26(32)30(27(29)33)19-9-5-4-6-10-19/h4-14H,15H2,1-3H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNGZHTXZDJWIJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)OC5=CC=CC=C53)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
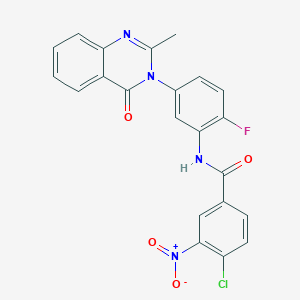
![4-[(4-acetamidophenyl)amino]benzoic Acid](/img/structure/B2810153.png)
![2-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(4-methylthiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2810154.png)
![2-[4-(4-Chlorobenzoyl)piperidin-1-yl]-N-(1-cyanocyclobutyl)acetamide](/img/structure/B2810156.png)
![N-[4-(4-methylphenyl)-1,2,5-oxadiazol-3-yl]-2-propoxybenzamide](/img/structure/B2810157.png)
![methyl 3-(1-methyl-1,4a,5,12c-tetrahydro-2H,4H-benzo[5,6]chromeno[4,3-d][1,3]oxazin-2-yl)phenyl ether](/img/structure/B2810158.png)
![2-[(3R)-1-Prop-2-enoylpyrrolidin-3-yl]acetic acid](/img/structure/B2810161.png)
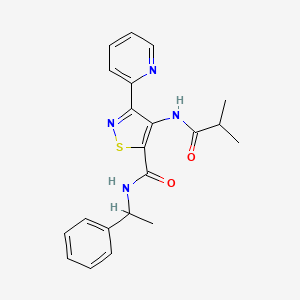

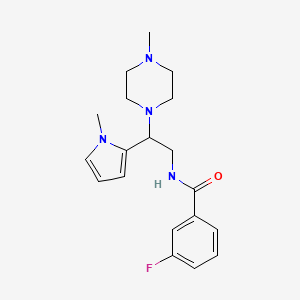
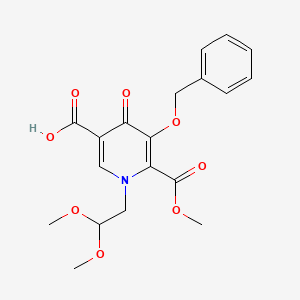
![(1R,2R)-2-[(5-methylpyridin-2-yl)oxy]cyclohexan-1-amine](/img/structure/B2810169.png)
